Sodium myristate

Catalog No.
S1533089
CAS No.
822-12-8
M.F
C14H28NaO2
M. Wt
251.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium myristate

CAS Number

822-12-8

Product Name

Sodium myristate

IUPAC Name

sodium;tetradecanoate

Molecular Formula

C14H28NaO2

Molecular Weight

251.36 g/mol

InChI

InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);

InChI Key

ADAJHHAZQMCSRS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)[O-].[Na+]

Synonyms

Tetradecanoic acid. sodium salt

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].[Na+]

Protein-Protein Interactions and Membrane Binding:

  • Myristoylation, the covalent attachment of myristic acid to proteins, plays a crucial role in many cellular processes. Sodium myristate serves as a research tool to study this process. Researchers can:
    • Investigate the impact of myristoylation on protein-protein interactions and membrane binding .
    • Understand the role of myristoylation in various diseases, including cancer and neurodegenerative disorders .

Surfactant and Colloidal Chemistry:

  • Sodium myristate exhibits surfactant properties, meaning it can lower the surface tension of liquids. This characteristic makes it valuable in:
    • Studying the behavior of molecules at interfaces, such as the air-water interface .
    • Investigating the formation and properties of colloidal suspensions, which are microscopic particle dispersions in a liquid .

Nanoparticle Assembly:

  • Recent research explores the potential of sodium myristate in assembling nanoparticles into functional structures. By manipulating its interactions with specific cations (positively charged ions), scientists can:
    • Develop novel materials with unique optical and electrical properties .
    • Explore applications for these materials in various fields, such as optoelectronics and catalysis.

Sodium myristate is a sodium salt derived from myristic acid, a saturated fatty acid with the molecular formula C14H28O2\text{C}_{14}\text{H}_{28}\text{O}_{2} and a molecular weight of approximately 251.36 g/mol. It is commonly used in various industrial applications, particularly in the formulation of soaps and cosmetics due to its surfactant properties. Sodium myristate appears as a white, waxy solid and is soluble in water, making it effective for use in aqueous solutions. Its chemical structure features a long hydrocarbon chain, which contributes to its emulsifying and foaming abilities in formulations .

  • Saponification: It can be produced through the saponification of triglycerides containing myristic acid, such as trimyristin from nutmeg, by reacting with sodium hydroxide. This reaction yields glycerol and sodium myristate as products .
  • Oxidation: Sodium myristate can be oxidized to regenerate myristic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction of sodium myristate can yield myristyl alcohol, utilizing reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Sodium ions in sodium myristate can be replaced by other cations through substitution reactions with acids or other salts .

Sodium myristate plays significant roles in biological systems, primarily through the process of myristoylation, where a myristoyl group is covalently attached to proteins. This modification is crucial for protein localization to cell membranes and is involved in various cellular processes, including signaling pathways. Studies have shown that sodium myristate can induce mitochondrial fragmentation and hypertrophy in cardiomyocytes via the mitochondrial E3 ubiquitin ligase MUL1 . Additionally, it has been observed to influence membrane dynamics and protein-protein interactions due to its hydrophobic nature.

Sodium myristate can be synthesized through several methods:

  • Neutralization Reaction: The most common laboratory synthesis involves dissolving myristic acid in a suitable solvent (e.g., ethanol) and adding an aqueous solution of sodium hydroxide. The mixture is then heated to promote the reaction:
    Myristic Acid+Sodium HydroxideSodium Myristate+Water\text{Myristic Acid}+\text{Sodium Hydroxide}\rightarrow \text{Sodium Myristate}+\text{Water}
  • Saponification of Fats: In industrial settings, sodium myristate is produced by the saponification of fats and oils that contain myristic acid. This process involves heating the fats with sodium hydroxide, resulting in glycerol and sodium myristate .

Sodium myristate has diverse applications across various industries:

  • Cosmetics and Personal Care: It serves as an emulsifier and surfactant in creams, lotions, and soaps due to its ability to stabilize emulsions and enhance foaming properties.
  • Pharmaceuticals: Used as a component in drug formulations for its emulsifying properties.
  • Food Industry: Occasionally utilized as an additive for its emulsifying capabilities.
  • Biotechnology: Employed in biochemical assays and research involving membrane proteins due to its role in protein solubilization .

Research indicates that sodium myristate interacts with various biological molecules, affecting their behavior:

  • Protein Interactions: Myristoylation significantly alters protein localization and function within cells. Proteins modified with sodium myristate exhibit enhanced membrane association.
  • Surfactant Behavior: In aqueous solutions, sodium myristate can reduce surface tension significantly, which is crucial for applications requiring wetting or spreading properties .
  • Metal Ion Complexation: Sodium myristate can form insoluble salts with certain metal ions (e.g., ferric ions), leading to scum formation in hard water conditions .

Several compounds share structural similarities with sodium myristate, particularly other fatty acid salts. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Sodium PalmitateC16H31NaO2\text{C}_{16}\text{H}_{31}\text{NaO}_{2}Derived from palmitic acid; used similarly but has a longer carbon chain.
Sodium LaurateC12H25NaO2\text{C}_{12}\text{H}_{25}\text{NaO}_{2}Shorter carbon chain than sodium myristate; commonly used in soaps.
Potassium MyristateC14H28KO2\text{C}_{14}\text{H}_{28}\text{KO}_{2}Similar structure but utilizes potassium instead of sodium; may have different solubility properties.
Calcium MyristateC14H28CaO2\text{C}_{14}\text{H}_{28}\text{CaO}_{2}Forms insoluble salts; often used as a food additive.
Magnesium MyristateC14H28MgO2\text{C}_{14}\text{H}_{28}\text{MgO}_{2}Similar applications but may exhibit different reactivity compared to sodium salts.

Sodium myristate's unique properties stem from its specific carbon chain length (fourteen carbons), which influences its behavior as an emulsifier and surfactant more effectively than shorter or longer-chain counterparts.

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.19869941 g/mol

Monoisotopic Mass

251.19869941 g/mol

Heavy Atom Count

17

UNII

06BLC4V0IV

Other CAS

822-12-8

Wikipedia

Sodium myristate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Tetradecanoic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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